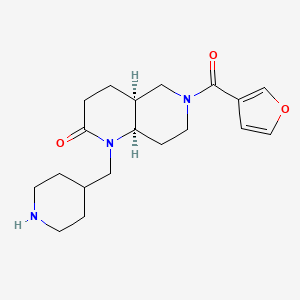![molecular formula C20H25N3O3 B5458537 2-(3-methoxybenzyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5458537.png)
2-(3-methoxybenzyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-methoxybenzyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine” is a complex organic compound. It contains several functional groups, including a methoxy group, a benzyl group, a cyclopropyl group, a carbonyl group, and a morpholine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the methoxy group could be introduced via a Williamson ether synthesis, the benzyl group via a Friedel-Crafts alkylation, and the cyclopropyl group via a Simmons-Smith reaction . The carbonyl group could be introduced via an oxidation reaction, and the morpholine ring could be formed via a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxy group would introduce electron-donating properties, the benzyl group would provide aromatic character, the cyclopropyl group would introduce ring strain, the carbonyl group would provide polar character, and the morpholine ring would introduce basicity .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions due to the presence of several different functional groups. For instance, the methoxy group could undergo demethylation, the benzyl group could undergo electrophilic aromatic substitution, the cyclopropyl group could undergo ring-opening reactions, the carbonyl group could undergo addition reactions, and the morpholine ring could undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its polarity would be influenced by the presence of the carbonyl group, its solubility would be influenced by the presence of the methoxy and morpholine groups, and its stability would be influenced by the presence of the cyclopropyl group .Orientations Futures
Propriétés
IUPAC Name |
[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-17-5-2-4-16(12-17)13-18-14-22(10-11-26-18)19(24)20(6-7-20)15-23-9-3-8-21-23/h2-5,8-9,12,18H,6-7,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONQJKUQLPLCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
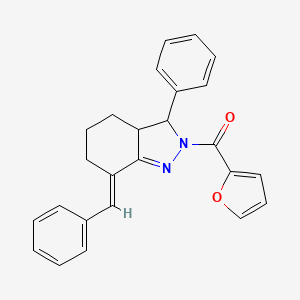
![(3S*,4S*)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine-3,4-diol](/img/structure/B5458461.png)
![N-(4-ethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458472.png)
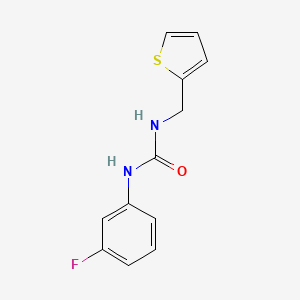
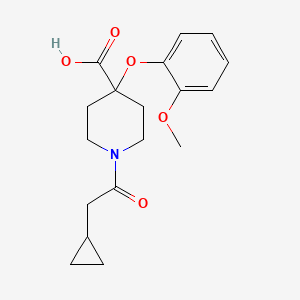
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458485.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-oxobutanamide](/img/structure/B5458493.png)
![N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5458498.png)
![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5458502.png)
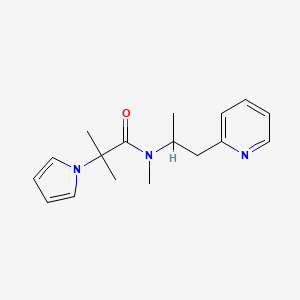
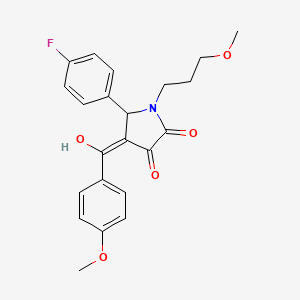
![5-ethyl-2-{1-[4-(1H-tetrazol-5-yloxy)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5458555.png)
![1-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanamine](/img/structure/B5458567.png)
